Ethyl (2R,3R)-2,3-epoxybutyrate

Description

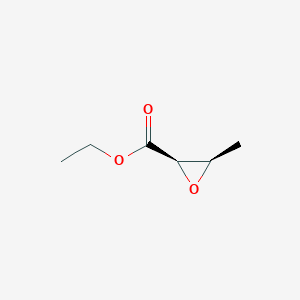

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R,3R)-3-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHEFOZRVPJRK-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922762 | |

| Record name | Ethyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118712-09-7, 19780-35-9 | |

| Record name | Ethyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-epoxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for the Enantioselective Preparation of Ethyl 2r,3r 2,3 Epoxybutyrate

Biocatalytic Approaches Utilizing Epoxide Hydrolases and Other Enzymes

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. The application of enzymes such as epoxide hydrolases and lipases provides elegant solutions for the preparation of enantiopure epoxides like ethyl (2R,3R)-2,3-epoxybutyrate.

Enantioselective Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely employed biocatalytic strategy that relies on the differential rate of reaction of two enantiomers in a racemic mixture with an enzyme. This results in the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in high enantiomeric excess.

Epoxide Hydrolases: Epoxide hydrolases (EHs) catalyze the enantioselective hydrolysis of a racemic epoxide to its corresponding diol. In the context of ethyl 2,3-epoxybutyrate, a racemic mixture can be subjected to the action of an EH. The enzyme will selectively hydrolyze one enantiomer, for instance, the (2S,3S)-enantiomer, into the corresponding diol, leaving the desired (2R,3R)-ethyl 2,3-epoxybutyrate unreacted and in high enantiomeric purity. For example, microbial screening has identified strains like Acinetobacter baumannii that exhibit high enantioselectivity in the kinetic resolution of similar epoxy esters. diva-portal.org While specific data for ethyl 2,3-epoxybutyrate is not extensively detailed in readily available literature, the principle is well-established for analogous substrates.

Lipases: Lipases are another class of enzymes that can be effectively used for the kinetic resolution of racemic epoxides, typically through the hydrolysis of the ester functionality. In the case of racemic ethyl 2,3-epoxybutyrate, a lipase (B570770) could selectively hydrolyze the ester group of one enantiomer, allowing for the separation of the desired unreacted enantiomer. Lipase AK, for instance, has been successfully used in the kinetic resolution of similar hydroxy esters, achieving excellent enantiomeric excess. wikipedia.org The general applicability of lipases in kinetic resolutions suggests their potential for the efficient preparation of enantiopure this compound. nih.govnih.govmdpi.com

Table 1: Examples of Biocatalytic Kinetic Resolution of Epoxides and Related Esters This table presents representative data for the kinetic resolution of substrates analogous to ethyl 2,3-epoxybutyrate, illustrating the potential of biocatalytic methods.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Acinetobacter baumannii | Racemic ethyl 3,4-epoxybutyrate | (R)-ethyl 3,4-epoxybutyrate | >99% | 46% | diva-portal.org |

| Lipase AK | Racemic ethyl 2-hydroxy-4-phenylbutyrate | (R)-ethyl 2-hydroxy-4-phenylbutyrate | up to 99% | - | wikipedia.org |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | (S)-enantiomer acetylated | E = 67.5 | - | nih.gov |

De Novo Asymmetric Synthesis via Biotransformation

De novo asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a biocatalyst. This approach is highly desirable as it can theoretically achieve a 100% yield of the desired enantiomer. For the synthesis of this compound, this would typically involve the asymmetric epoxidation of a precursor like ethyl crotonate.

Chemoenzymatic processes, which combine chemical and enzymatic steps, can be employed. For instance, an enzyme could catalyze the formation of a precursor that is then chemically converted to the target epoxide. While direct de novo enzymatic epoxidation of α,β-unsaturated esters to produce compounds like this compound is an area of ongoing research, the inactivation of enzymes by oxidants like hydrogen peroxide remains a challenge. nih.gov

Catalytic Asymmetric Epoxidation and Stereoselective Ring Closure Methods

Catalytic asymmetric epoxidation of prochiral alkenes is a cornerstone of modern organic synthesis, providing a direct and atom-economical route to chiral epoxides. Both metal-based and organocatalytic systems have been developed for this purpose.

Metal-Catalyzed Epoxidation Techniques for Precursors

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. nih.gov Although the direct precursor to this compound is an α,β-unsaturated ester (ethyl crotonate) and not an allylic alcohol, related chemistry can be applied. The core principle involves a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide. The choice of the (+)- or (-)-DET ligand dictates the facial selectivity of the epoxidation. wikipedia.orgnih.govorgsyn.orgacs.org

For α,β-unsaturated esters, yttrium-biphenyldiol complexes have shown high efficiency and enantioselectivity in epoxidation reactions, achieving up to 99% ee for various substrates. organic-chemistry.org

Table 2: Metal-Catalyzed Asymmetric Epoxidation of α,β-Unsaturated Esters and Allylic Alcohols This table provides examples of metal-catalyzed epoxidation, demonstrating high enantioselectivities applicable to the synthesis of chiral epoxides.

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |

| Ti(OiPr)₄ / (+)-DET | E-2-Hexen-1-ol | t-BuOOH | - | - | orgsyn.org |

| Yttrium-biphenyldiol complex | Various α,β-unsaturated esters | - | up to 99% | up to 97% | organic-chemistry.org |

Organocatalytic and Chiral Auxiliary-Mediated Approaches

Organocatalysis offers a metal-free alternative for asymmetric epoxidation, often utilizing chiral amines or other small organic molecules to catalyze the reaction. For the epoxidation of α,β-unsaturated aldehydes, chiral pyrrolidine (B122466) derivatives have been shown to be highly effective, yielding epoxides with excellent enantioselectivities (>94% ee) using environmentally benign oxidants like hydrogen peroxide. diva-portal.orgnih.govorganic-chemistry.org While this is demonstrated for aldehydes, the principles can be extended to α,β-unsaturated esters like ethyl crotonate.

Another approach involves the use of chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant, which can effectively epoxidize a range of olefins with high enantioselectivity. nih.govnih.gov

Chemical Synthesis from Chiral Pool Precursors

The "chiral pool" strategy utilizes readily available and inexpensive enantiopure natural products as starting materials. For the synthesis of this compound, L-threonine and L-tartaric acid are excellent chiral precursors.

A known method involves starting from L-threonine. google.com The synthesis proceeds through diazotization of the amino group to form a hydroxy group with retention of configuration, followed by esterification to yield the corresponding ethyl ester. Subsequent treatment with a base can induce intramolecular cyclization to form the desired (2R,3R)-epoxide. A Chinese patent describes a method for preparing chiral (2R,3R)-2,3-epoxybutyrate salts from L-threonine via diazotization, followed by basification and salt formation. google.com

Similarly, diethyl L-tartrate, a derivative of naturally abundant L-tartaric acid, can be converted into the target epoxide through a series of stereocontrolled reactions. wikipedia.org

Derivation from L-Threonine and Related Natural Chirons

The utilization of naturally occurring chiral molecules, often referred to as the "chiral pool," presents an economical and efficient approach to the synthesis of enantiomerically pure compounds. L-Threonine, an essential amino acid with the (2S,3R) configuration, serves as a readily available and inexpensive starting material for the synthesis of (2R,3R)-2,3-epoxybutyric acid and its esters. google.com

The synthetic route from L-Threonine to this compound involves a sequence of stereospecific reactions. A key transformation is the diazotization of the amino group of L-Threonine, which proceeds with retention of configuration at the C-3 carbon. This is followed by an intramolecular nucleophilic attack of the hydroxyl group, leading to the formation of the epoxide ring with inversion of configuration at the C-2 carbon. This two-step process effectively converts the (2S,3R) stereochemistry of L-Threonine to the desired (2R,3R) configuration of the epoxy acid.

The general transformation can be outlined as follows:

Diazotization: L-Threonine is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. This converts the primary amine group into a diazonium salt.

Epoxide Formation: The diazonium group is a good leaving group, and its departure is facilitated by the neighboring hydroxyl group, which acts as an intramolecular nucleophile. This results in the formation of (2R,3R)-2,3-epoxybutyric acid.

Esterification: The resulting (2R,3R)-2,3-epoxybutyric acid is then esterified with ethanol (B145695) in the presence of an acid catalyst to yield the target molecule, this compound.

A Chinese patent describes a method for preparing chiral (2R,3R)-2,3-epoxy butyrate (B1204436) salts from (2R,3R)-2,3-epoxybutyric acid, which itself can be derived from L-Threonine through diazotization and alkalization. google.com This underscores the industrial relevance of this chiral pool approach.

Table 1: Synthetic Steps from L-Threonine

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | L-Threonine, NaNO₂, H⁺ | Diazonium salt of Threonine |

| 2 | Epoxidation | Intramolecular cyclization | (2R,3R)-2,3-epoxybutyric acid |

Stereospecific Transformations from Other Enantiopure Compounds

Beyond the use of natural chirons, the stereospecific transformation of other readily available enantiopure compounds is a powerful strategy for the synthesis of this compound. A prominent example involves the Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction that allows for the highly enantioselective epoxidation of allylic alcohols. wikipedia.orgscribd.comorganic-chemistry.org

This approach typically starts from an achiral α,β-unsaturated ester, such as ethyl trans-crotonate. The key steps are:

Reduction to Allylic Alcohol: The ester group of ethyl trans-crotonate is selectively reduced to the corresponding allylic alcohol, (E)-but-2-en-1-ol. This reduction can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H).

Sharpless Asymmetric Epoxidation: The prochiral (E)-but-2-en-1-ol is then subjected to Sharpless Asymmetric Epoxidation. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide. dalalinstitute.com The choice of the chiral tartrate ligand dictates the stereochemical outcome. For the synthesis of the (2R,3R) epoxide, (+)-diethyl tartrate is employed, which directs the epoxidation to one specific face of the double bond, yielding (2R,3R)-2,3-epoxybutan-1-ol with high enantiomeric excess (often >90%). researchgate.net

Oxidation and Esterification: The resulting chiral epoxy alcohol is then oxidized to the corresponding carboxylic acid, (2R,3R)-2,3-epoxybutyric acid, using a suitable oxidizing agent (e.g., Jones oxidation). Finally, esterification with ethanol furnishes the desired this compound.

Table 2: Sharpless Asymmetric Epoxidation Route

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Reduction | Ethyl trans-crotonate | DIBAL-H | (E)-but-2-en-1-ol |

| 2 | Asymmetric Epoxidation | (E)-but-2-en-1-ol | Ti(O-iPr)₄, (+)-DET, t-BuOOH | (2R,3R)-2,3-epoxybutan-1-ol |

| 3 | Oxidation | (2R,3R)-2,3-epoxybutan-1-ol | CrO₃, H₂SO₄ | (2R,3R)-2,3-epoxybutyric acid |

The Sharpless Asymmetric Epoxidation provides a versatile and highly predictable method for establishing the required stereocenters, making it a cornerstone in the synthesis of this compound and other chiral epoxides. wikipedia.orgresearchgate.net

Exploiting Ethyl 2r,3r 2,3 Epoxybutyrate As a Chiral Synthon: Reactivity and Derivatization

Stereoselective Ring-Opening Reactions

The epoxide ring of ethyl (2R,3R)-2,3-epoxybutyrate is susceptible to attack by nucleophiles, leading to the opening of the three-membered ring. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of these reactions.

Regioselectivity and Stereochemical Control in Nucleophilic Attacks on the Epoxide Ring

The regioselectivity of the nucleophilic attack on the epoxide ring of this compound is influenced by the nature of the nucleophile and the reaction conditions. Generally, under basic or neutral conditions, the attack occurs at the less substituted carbon (C3), following the SN2 mechanism. This results in an inversion of configuration at the site of attack. The inherent chirality of the starting material allows for a high degree of stereochemical control, leading to the formation of products with predictable stereochemistry.

For instance, the reaction with various nucleophiles can be controlled to selectively attack either the C2 or C3 position of the epoxide. This control is fundamental to its utility in asymmetric synthesis, enabling the creation of specific stereoisomers.

Diastereoselective and Enantioselective Transformations

The chiral nature of this compound allows for diastereoselective and enantioselective transformations. When reacting with other chiral reagents, the inherent stereochemistry of the epoxybutyrate influences the formation of one diastereomer over another. This diastereoselectivity is a powerful tool in constructing molecules with multiple stereocenters.

Furthermore, while the starting material is already enantiopure, its reactions can be designed to be enantioselective in the context of creating new stereocenters. For example, the use of chiral catalysts in conjunction with the chiral substrate can lead to highly specific transformations, affording products with excellent enantiomeric purity.

Functional Group Interconversions and Advanced Derivatizations

Beyond simple ring-opening, this compound serves as a precursor for a variety of chiral derivatives through functional group interconversions.

Conversion to Chiral β-Hydroxy Carbonyl Derivatives

The ring-opening of this compound with nucleophiles often yields chiral β-hydroxy carbonyl compounds. For example, hydrolysis of the epoxide under acidic or basic conditions leads to the formation of a diol, which can then be selectively protected or oxidized to yield various β-hydroxy carbonyl derivatives. These derivatives are themselves valuable intermediates in the synthesis of natural products and pharmaceuticals. A notable example is the synthesis of ethyl (R)-4-cyano-3-hydroxybutyric acid, a key intermediate for the cholesterol-lowering drug Atorvastatin, which can be prepared from a related chiral epoxy ester. nih.gov

Synthesis of Chiral β-Lactam Scaffolds

A significant application of this compound is in the synthesis of chiral β-lactam scaffolds. google.com These four-membered ring structures are the core of many important antibiotics, including penicillins, cephalosporins, and carbapenems. The synthesis often involves the ring-opening of the epoxide with an amine, followed by cyclization to form the β-lactam ring. The stereochemistry of the starting epoxybutyrate directly translates to the stereochemistry of the resulting β-lactam, which is critical for its biological activity.

Formation of Chiral γ-Lactones and Pyrrolidones

This compound can also be converted into chiral γ-lactones and pyrrolidones, which are common motifs in biologically active molecules. nih.govnih.gov The synthesis of γ-lactones can be achieved through a sequence involving the ring-opening of the epoxide, followed by intramolecular cyclization. For instance, reaction with a cyanide nucleophile, followed by hydrolysis and reduction, can lead to the formation of a γ-hydroxy acid, which readily cyclizes to the corresponding γ-lactone. Similarly, reaction with an appropriate nitrogen-containing nucleophile can pave the way for the synthesis of chiral pyrrolidones.

This compound: A Versatile Chiral Building Block in Asymmetric Synthesis

This compound is a valuable chiral synthon in organic chemistry, prized for its ability to introduce specific stereochemistry into complex molecules. This stereochemically defined epoxide serves as a versatile starting material for the synthesis of a wide array of bioactive compounds and pharmaceutical ingredients. Its utility stems from the inherent strain of the three-membered epoxide ring, which allows for predictable and highly stereospecific ring-opening reactions, effectively transferring the C2 and C3 chirality to the target molecule.

Applications in the Asymmetric Synthesis of Complex Molecules and Bioactive Compounds

The defined stereochemistry and synthetic versatility of Ethyl (2R,3R)-2,3-epoxybutyrate have made it a cornerstone in the asymmetric synthesis of numerous high-value molecules, from life-saving antibiotics to essential catalysts.

The precise stereochemical information contained within this compound makes it an ideal precursor for the chiral intermediates required in the synthesis of several major classes of pharmaceuticals.

This compound is a crucial intermediate in the preparation of carbapenem (B1253116) antibiotics. york.ac.uk These broad-spectrum β-lactam antibiotics are characterized by a unique carbapenem core structure. The synthesis of this core often relies on the construction of a chiral β-lactam ring with specific stereochemistry. The (2R,3R) configuration of the epoxybutyrate is instrumental in setting the stereocenters of the β-lactam precursor. Synthetic strategies involve the regioselective opening of the epoxide ring by an amine, followed by cyclization to form the foundational four-membered lactam ring, which is the cornerstone of not only carbapenems but also penicillins and cephalosporins. york.ac.uk

Chiral epoxides are foundational building blocks for various antihypertensive drugs. While many synthetic routes to the calcium channel blocker Diltiazem (B1670644) start from precursors like methyl 4-methoxyphenylpropenoate, the strategic use of chiral epoxides to establish the correct stereochemistry is a well-established principle in medicinal chemistry. researchgate.net The synthesis of optically active 1,5-benzothiazepines, the core of Diltiazem, requires precise control of stereochemistry, a role for which chiral epoxides are well-suited. researchgate.net

Furthermore, the chiral amino alcohols that are characteristic of many β-blockers can be synthesized from chiral epoxides. The ring-opening of an epoxide with an appropriate amine nucleophile is a direct and efficient method for creating the β-amino alcohol moiety with a defined stereoconfiguration.

This compound serves as a valuable precursor to this intermediate. A synthetic approach involves the regioselective ring-opening of the epoxide at the C3 position with a cyanide nucleophile. This reaction establishes the crucial C3 hydroxyl group with the correct (R) configuration and introduces a cyano group, which can be further elaborated to complete the full seven-carbon side chain required for Atorvastatin. nih.govpsu.edu Chemoenzymatic methods, often employing halohydrin dehalogenases or ketoreductases, have been developed to produce these statin side-chain building blocks with high enantiomeric purity. researchgate.netresearchgate.net

Table 1: Application of this compound in API Synthesis

| Drug/Drug Class | Therapeutic Category | Synthetic Role of this compound |

| Carbapenems | Antibiotic | Key intermediate for the chiral β-lactam core structure. york.ac.uk |

| β-blockers | Antihypertensive | Precursor for the synthesis of the characteristic chiral β-amino alcohol moiety. |

| Atorvastatin | Lipid-lowering Agent | Precursor to the key intermediate ethyl (R)-4-cyano-3-hydroxybutanoate for the chiral side chain. nih.govresearchgate.net |

The anticancer agent Paclitaxel (Taxol) possesses a complex C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, which is essential for its tumor-inhibiting properties. york.ac.uknih.gov The development of practical synthetic routes to this side chain and its analogs is a significant area of research. nih.gov

The synthesis of the Taxol side chain often relies on the use of chiral precursors to set the two contiguous stereocenters (C2' and C3'). While direct synthesis often employs β-lactams or asymmetric dihydroxylation of cinnamate (B1238496) esters, the underlying strategy frequently involves chiral epoxide chemistry. york.ac.uknih.gov Specifically, chiral phenylglycidate esters, which are structurally related to epoxybutyrate, serve as direct precursors where the epoxide ring is opened by an amine or azide (B81097) nucleophile to generate the phenylisoserine (B1258129) backbone. scite.ai this compound serves as a fundamental model for this type of synthetic strategy, demonstrating how a simple chiral epoxide can be used to control stereochemistry in the synthesis of complex amino alcohol structures. nih.gov

The total synthesis of complex natural products is a formidable challenge that requires the precise installation of multiple stereogenic centers. Chiral epoxides, including this compound, are powerful tools in this field. nih.govmdpi.com Their value lies in their dual functionality: they carry predefined stereochemistry and possess a reactive handle (the epoxide ring) for further elaboration.

In the synthesis of marine polycyclic ethers or prostaglandins, for instance, chemists often face the challenge of constructing long carbon chains with specific, alternating stereochemistry. wikipedia.org A strategy using chiral epoxides allows for an iterative approach. The stereospecific opening of an epoxide creates a new diol or amino alcohol, with one functional group available for chain extension and the other ready to be converted into a new epoxide for the next iteration. This controlled, stepwise construction ensures the correct stereochemical outcome in the final complex molecule. acs.org Organocatalytic asymmetric ring-opening reactions have further expanded the toolkit for manipulating these valuable intermediates. acs.orgnih.gov

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds. The effectiveness of this approach relies heavily on the quality of the chiral ligands used to control the stereochemical outcome of the reaction. nih.govtcichemicals.com Chiral phosphines, in particular, are a privileged class of ligands used in numerous transition-metal-catalyzed reactions, such as asymmetric hydrogenation. sigmaaldrich.comnih.gov

This compound is an excellent starting material for the synthesis of novel chiral ligands. Through stereospecific ring-opening reactions, the epoxybutyrate scaffold can be readily converted into a variety of important chiral backbones:

Chiral Diols: Ring-opening with an oxygen nucleophile (e.g., hydrolysis) yields a chiral 1,2-diol.

Chiral Amino Alcohols: Ring-opening with an amine nucleophile yields a chiral β-amino alcohol.

These resulting diols and amino alcohols possess vicinal stereocenters and functional groups that are perfectly positioned for conversion into bidentate or monodentate ligands. The hydroxyl and amine groups can be derivatized, for example, by reaction with chlorodiphenylphosphine, to install phosphine (B1218219) moieties, thereby creating P,P- or N,P-ligands. The specific (2R,3R) configuration of the starting material translates directly into a specific ligand conformation, which in turn creates a well-defined chiral environment around a metal center to induce high enantioselectivity in a catalytic reaction.

Mechanistic Studies and Computational Insights into Stereochemical Outcomes

Detailed Mechanistic Investigations of Enantioselective Processes

The enantioselective transformation of ethyl (2R,3R)-2,3-epoxybutyrate, particularly through enzymatic processes, has been a subject of significant interest. The primary mechanism for achieving kinetic resolution of racemic epoxy esters is through the action of epoxide hydrolases (EHs). These enzymes catalyze the addition of a water molecule to the epoxide ring, yielding the corresponding diol. The stereoselectivity of this process is dictated by the enzyme's ability to preferentially bind and hydrolyze one enantiomer over the other.

While direct mechanistic studies on this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from investigations into structurally similar substrates, such as ethyl 3,4-epoxybutyrate. In the kinetic resolution of racemic ethyl 3,4-epoxybutyrate using whole cells of Acinetobacter baumannii, which contains an epoxide hydrolase, the enzyme exhibits a high enantioselectivity for the (S)-enantiomer. This preferential hydrolysis results in the recovery of the unreacted (R)-ethyl 3,4-epoxybutyrate with high enantiomeric excess (>99%) and a yield of 46% nih.gov. This suggests a finely tuned active site within the enzyme that can effectively discriminate between the two enantiomers.

The generally accepted catalytic mechanism for soluble epoxide hydrolases involves a two-step process. The catalytic triad (B1167595) in the active site, typically composed of an aspartate, a tyrosine, and another tyrosine or a histidine, facilitates the reaction. The catalytic cycle can be summarized as follows:

Nucleophilic Attack: A nucleophilic aspartate residue in the enzyme's active site attacks one of the carbon atoms of the epoxide ring. This results in the formation of a covalent alkyl-enzyme intermediate and the opening of the oxirane ring. This step is often the rate-determining and enantioselective step.

Hydrolysis: A water molecule, activated by a charge-relay system involving other active site residues (like tyrosine or histidine), hydrolyzes the ester-like intermediate. This regenerates the free enzyme and releases the diol product.

For this compound, the presence of the ester group and the methyl group on the epoxide ring influences the accessibility and electronic nature of the two electrophilic carbon atoms (C2 and C3). The regioselectivity of the nucleophilic attack (at C2 or C3) and the enantioselectivity are thus intricately linked and are governed by the precise architecture of the enzyme's active site.

Investigations into the hydrolysis of other chiral epoxides have also highlighted the competition between enzymatic and non-enzymatic pathways. For instance, studies on benzylic secondary sulfate (B86663) esters have shown that non-enzymatic hydrolysis can proceed through both S\N2 and S\N1 mechanisms, leading to inversion and racemization, respectively nih.gov. The presence of electron-withdrawing or donating groups can significantly influence the rates of these competing pathways nih.gov. While not directly studying this compound, these findings underscore the importance of carefully controlling reaction conditions to favor the desired highly stereoselective enzymatic pathway.

Computational Modeling and Prediction of Reactivity and Stereoselectivity

Computational methods, particularly quantum mechanics (QM) and molecular docking, have emerged as powerful tools for elucidating the reactivity and stereoselectivity of epoxide transformations. While specific computational models for this compound are not widely published, general principles derived from related systems can be applied.

Molecular docking studies are instrumental in predicting the preferred binding orientation of a substrate within an enzyme's active site. For epoxide hydrolases, docking simulations can help identify the key interactions between the substrate, such as this compound, and the amino acid residues of the active site. The structure of human soluble epoxide hydrolase has revealed that residues such as Tyr-381 and Tyr-465 are crucial for hydrogen bonding with the substrate, while Asp-333 acts as the nucleophile in the ring-opening step nih.gov. Docking simulations can predict the binding energy and the proximity of the nucleophilic aspartate to the two electrophilic carbons of the epoxide ring, thereby providing a rationale for the observed enantioselectivity.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features of molecules with their biological activity, can also be employed. Although a specific QSAR model for this compound is not available, a study on analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate demonstrated the use of quantum chemical parameters to develop a predictive model for inhibitory activity nih.gov. A similar approach could be used to model the reactivity of a series of epoxybutyrate derivatives in enzymatic reactions.

The following table outlines key computational approaches and their potential applications to understanding the transformations of this compound:

| Computational Method | Application to this compound | Predicted Outcomes |

| Molecular Docking | Simulating the binding of the (2R,3R) and (2S,3S) enantiomers into the active site of an epoxide hydrolase. | - Preferred binding orientation- Key protein-ligand interactions- Prediction of enantioselectivity |

| Quantum Mechanics (QM) | Calculating the energy barriers for the nucleophilic attack of the catalytic aspartate on C2 and C3 of the epoxide ring. | - Transition state geometries- Activation energies for competing pathways- Rationale for regio- and stereoselectivity |

| QM/MM | Modeling the enzymatic reaction by treating the substrate and active site with QM and the rest of the protein with molecular mechanics (MM). | - More accurate representation of the enzyme environment- Refined energy profiles for the catalytic cycle |

| QSAR | Correlating structural descriptors of a series of related epoxy esters with their observed reaction rates or enantioselectivities. | - Predictive model for the reactivity of new derivatives- Identification of key structural features influencing stereoselectivity |

Structure-Reactivity Relationships in Chiral Epoxybutyrate Transformations

The relationship between the structure of a chiral epoxybutyrate and its reactivity and the stereochemical outcome of its transformations is a critical aspect of its synthetic utility. The substituents on the oxirane ring and the nature of the ester group can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with catalysts, particularly enzymes.

The substitution pattern on the epoxide ring itself is a major determinant of reactivity. For this compound, the presence of a methyl group at C3 introduces steric hindrance. In an enzymatic reaction, the active site must accommodate this group while allowing for the optimal orientation for nucleophilic attack. The electronic effect of the ester group at C2, being electron-withdrawing, will also influence the electrophilicity of the adjacent carbon atoms.

The following table summarizes the expected influence of structural modifications on the reactivity and stereoselectivity of transformations of chiral 2,3-epoxybutyrates:

| Structural Modification | Expected Effect on Reactivity | Expected Effect on Stereoselectivity |

| Variation of the Ester Alkyl Group (R in -COOR) | Altered steric bulk and lipophilicity, potentially affecting binding affinity to the enzyme active site. | May either increase or decrease enantioselectivity depending on the specific enzyme's active site topology. |

| Substitution at the Methyl Group (C3) | Increased steric hindrance could slow down the reaction rate. Electronic effects of the substituent would alter the electrophilicity of C3. | Could lead to a switch in regioselectivity of the ring-opening and potentially alter the enantioselectivity. |

| Replacement of the Ester Group at C2 | A different electron-withdrawing or -donating group would significantly change the electronic properties of the epoxide ring. | Would likely have a profound impact on both the rate and the stereochemical outcome of the reaction. |

Future Prospects and Emerging Research Frontiers for Ethyl 2r,3r 2,3 Epoxybutyrate

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The growing emphasis on green chemistry has spurred the development of sustainable methods for the synthesis of chiral compounds like Ethyl (2R,3R)-2,3-epoxybutyrate. A significant area of advancement is the use of chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions.

One prominent approach involves the kinetic resolution of racemic mixtures using lipases. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully employed for the selective acylation of one enantiomer, allowing for the separation of the desired stereoisomer. This biocatalytic method offers high enantioselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups.

Furthermore, research is ongoing to develop enzymatic epoxidation methods that can directly produce the desired enantiomer from a prochiral precursor, eliminating the waste associated with resolving a racemic mixture. The use of whole-cell biocatalysts or isolated enzymes in aqueous media or solvent-free systems is a key focus, aiming to minimize the environmental impact of the synthesis. These advancements are paving the way for more economical and environmentally friendly large-scale production of this important chiral intermediate.

Expansion of Applications in Emerging Areas of Organic Chemistry

The utility of this compound extends beyond its traditional role as a simple chiral building block. Researchers are increasingly exploring its application in more complex and emerging areas of organic synthesis. Its ability to introduce two contiguous stereocenters makes it a powerful tool in the total synthesis of natural products and pharmaceutically active compounds.

One emerging application lies in the synthesis of molecules with intricate stereochemical arrangements. The predictable and stereospecific ring-opening of the epoxide allows for the introduction of various functionalities with precise control over the resulting stereochemistry. This has proven valuable in the synthesis of polyketides, macrolides, and other classes of natural products that possess multiple chiral centers.

Moreover, the ester functionality of this compound provides a handle for further synthetic manipulations, enabling its incorporation into larger and more complex molecular architectures. This versatility is leading to its use in the development of new synthetic methodologies where the epoxide serves as a latent functionality that can be unmasked at a later stage of a synthetic sequence.

Innovative Strategies for Cascade Reactions and Multicomponent Syntheses

To enhance synthetic efficiency, there is a growing interest in developing cascade or domino reactions that involve this compound. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

Researchers are designing novel cascade sequences that are initiated by the stereoselective ring-opening of the epoxide. This initial transformation can trigger a series of subsequent reactions, such as cyclizations, rearrangements, or further intermolecular reactions, to rapidly construct complex molecular scaffolds. For example, the intramolecular attack of a nucleophile tethered to the ester group following the initial epoxide opening can lead to the formation of various heterocyclic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent another promising frontier. The development of MCRs that incorporate this compound would provide rapid access to diverse libraries of complex molecules for applications in drug discovery and materials science. These strategies aim to maximize molecular complexity from simple and readily available starting materials in a highly efficient manner.

Exploration of Novel Bioactive Scaffolds through Derivatization

The inherent reactivity of the epoxide ring in this compound makes it an excellent starting point for the synthesis of novel bioactive scaffolds through various derivatization strategies. The regioselective and stereospecific opening of the epoxide with a wide range of nucleophiles allows for the introduction of diverse functional groups and the creation of new molecular entities with potential therapeutic applications.

A significant area of exploration is the synthesis of β-lactam antibiotics. The core structure of many important antibiotics, such as penicillins and carbapenems, contains a β-lactam ring. This compound can serve as a key chiral precursor for the construction of these four-membered rings with the correct stereochemistry. For example, the ring-opening of the epoxide with an appropriate nitrogen nucleophile can be a crucial step in the synthesis of the β-lactam core. One study reported that the reaction of ethyl 2,3-epoxybutyrate with phenylmethanethiolate resulted in α-attack, leading to the formation of methyl 2-benzylthio-3-hydroxybutyrate after methylation. rsc.org This type of regioselective opening is critical for the subsequent formation of the β-lactam ring with the desired substitution pattern.

Beyond β-lactams, the derivatization of this compound is being investigated to access other classes of bioactive molecules. The ring-opening with various amines, thiols, and other nucleophiles can lead to the synthesis of novel β-amino alcohols, β-hydroxy ethers, and other functionalized compounds. These derivatives can then be further elaborated to generate libraries of compounds for screening against various biological targets. The ability to introduce specific functionalities with precise stereocontrol is a key advantage in the rational design of new drug candidates.

Q & A

Q. What are the established synthetic routes for Ethyl (2R,3R)-2,3-epoxybutyrate, and how is enantiomeric purity ensured?

this compound is synthesized via stereoselective epoxidation of ethyl crotonate derivatives. Organocopper reagents, such as lithium dimethylcuprate, are critical for achieving regioselective epoxide formation . For enantiomeric purity, chiral auxiliaries or catalytic asymmetric epoxidation (e.g., Sharpless conditions) are employed, followed by chiral HPLC validation .

Q. What spectroscopic techniques are used to confirm the stereochemistry of this compound?

Key methods include:

- NMR : - and -NMR to analyze coupling constants (e.g., for cis-diol configuration) .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- IR spectroscopy : Characteristic epoxy C-O-C stretching bands (~850 cm) .

Q. How is this compound utilized in chiral building-block synthesis?

The compound serves as a precursor for (3R)-3-hydroxy fatty acids via nucleophilic ring-opening with Grignard or alkyllithium reagents. For example, reaction with organocopper compounds yields enantiopure hydroxy esters for bioactive molecule synthesis .

Advanced Research Questions

Q. What factors govern regioselectivity in ring-opening reactions of this compound?

Steric and electronic effects dictate nucleophilic attack. Lithium dimethylcuprate preferentially opens the less hindered C2 position due to the ester group’s electron-withdrawing effect, producing α-methylated products. Computational modeling (DFT) is recommended to map transition states and validate mechanistic hypotheses .

Q. How can researchers address discrepancies in reported catalytic efficiencies for asymmetric epoxidation?

Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic optimization (e.g., DoE methodologies) is advised, with rigorous monitoring via chiral GC or HPLC to quantify enantiomeric excess (ee) . Comparative studies using kinetic resolution vs. dynamic kinetic asymmetric transformation (DYKAT) are also critical .

Q. What role does this compound play in polymer science, particularly in modifying biopolymers?

As an epoxy chain extender, it enhances the thermal stability and mechanical properties of polyhydroxyalkanoates (PHAs). Multi-stage compounding processes (e.g., melt blending followed by injection molding) are used to integrate the epoxide into polymer matrices, with DSC and tensile testing to assess improvements .

Methodological Challenges

Q. What strategies effectively separate this compound from diastereomeric byproducts?

- Chiral chromatography : Use of amylose- or cellulose-based columns with hexane/isopropanol gradients .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomers in polar solvents (e.g., ethanol/water mixtures) .

Q. How should trace impurities (e.g., diastereomers or unreacted precursors) be quantified in this compound samples?

- GC-MS : Selected ion monitoring (SIM) for epoxybutyrate fragments (m/z 85, 99) .

- Chiral HPLC : Limit of detection (LOD) <0.1% using UV/RI detectors .

Data Presentation and Analysis

Q. What statistical methods are recommended for analyzing catalytic efficiency in asymmetric synthesis?

- ANOVA : To assess variability across reaction conditions (e.g., temperature, catalyst type) .

- Multivariate regression : Correlate ee% with parameters like solvent polarity or Lewis acid additives.

Q. How should researchers present kinetic data for this compound reactions?

Use Arrhenius plots to determine activation energies and Eyring equations for entropy/enthalpy contributions. Tabulate turnover frequencies (TOF) and turnover numbers (TON) with error margins (±SD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.